1,4-Diaminobutane Dihydroiodide

Übersicht

Beschreibung

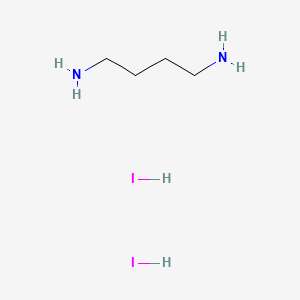

1,4-Diaminobutane Dihydroiodide: is a chemical compound with the molecular formula C4H14I2N2. It is also known by other names such as 1,4-Butanediamine Dihydroiodide and Butane-1,4-diammonium iodide . This compound is primarily used as a precursor in the synthesis of perovskite semiconductors, which are crucial for solar cell applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Diaminobutane Dihydroiodide can be synthesized through the reaction of 1,4-diaminobutane with hydroiodic acid. The reaction typically involves mixing the two reactants in an aqueous solution, followed by crystallization to obtain the dihydroiodide salt .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. High-yield engineered strains of Escherichia coli can be used to produce 1,4-diaminobutane, which is then reacted with hydroiodic acid to form the dihydroiodide salt .

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Diaminobutane Dihydroiodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions where the iodide ions are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) are used under basic conditions.

Major Products:

Oxidation: Produces amine oxides.

Reduction: Produces primary amines.

Substitution: Produces substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

1,4-Diaminobutane dihydroiodide serves as a crucial intermediate in the synthesis of various biologically active compounds. Its applications in medicinal chemistry include:

- Synthesis of Polyamines: It is used in the synthesis of polyamines such as spermine and spermidine, which are vital for cellular functions and growth. Studies have shown that derivatives of 1,4-diaminobutane can enhance the efficacy of certain pharmaceuticals by acting as polyamine analogs .

- Anticancer Research: The compound has been utilized in the development of anticancer agents. For instance, it has been involved in the synthesis of spermine alkaloids that exhibit cytotoxic properties against cancer cells .

Biochemical Applications

This compound is also significant in biochemical research:

- Cell Culture Medium Component: It is used as a medium component for culturing various cell types, including retinal ganglion cells and HCT116 colon carcinoma cells. This application is essential for studying cellular responses and drug testing .

- Biogenic Amines Research: The compound plays a role in the study of biogenic amines, which are crucial in various physiological processes. Research has indicated its involvement in metabolic pathways related to fatty acid metabolism .

Materials Science

In materials science, this compound is applied in the development of advanced materials:

- Nanocomposites: Recent studies have explored its use in creating nanocomposite materials. For example, it has been incorporated into PLA/C20A nanoclay composites to enhance adsorption capabilities for uremic toxins and dyes . This application demonstrates its potential in environmental remediation technologies.

Case Study 1: Synthesis of Spermine Alkaloids

A study by Dong (2018) detailed the synthetic pathway for spermine alkaloid derivatives using this compound. The research highlighted various reaction conditions and yields, showcasing its utility in medicinal chemistry.

Case Study 2: Nanocomposite Development

Andrade-Guel et al. (2021) investigated the modification of nanoclay with this compound for enhanced adsorption properties. The study demonstrated improved performance in removing contaminants from aqueous solutions.

Data Tables

| Application Area | Specific Use |

|---|---|

| Medicinal Chemistry | Synthesis of polyamines and anticancer agents |

| Biochemical Research | Cell culture medium component |

| Materials Science | Development of nanocomposites |

Wirkmechanismus

The mechanism of action of 1,4-Diaminobutane Dihydroiodide primarily involves its role as a precursor in the formation of perovskite semiconductors. It interacts with other components in the precursor solution to form a stable perovskite structure, which enhances the efficiency and stability of solar cells . The molecular targets and pathways involved include the optimization of the band gap and carrier diffusion length in the perovskite material .

Vergleich Mit ähnlichen Verbindungen

- Ethylenediammonium Diiodide (C2H10I2N2)

- Propylamine Hydrochloride (C3H10ClN)

- Formamidinium Iodide (CH5IN2)

- n-Butylammonium Iodide (C4H12IN)

Comparison: 1,4-Diaminobutane Dihydroiodide is unique due to its specific application in the synthesis of perovskite semiconductors. While other similar compounds like Ethylenediammonium Diiodide and Formamidinium Iodide are also used in perovskite synthesis, this compound offers distinct advantages in terms of optimizing the band gap and enhancing the stability of the perovskite structure .

Biologische Aktivität

1,4-Diaminobutane dihydroiodide, also known as putrescine dihydroiodide, is an organic compound that plays a significant role in various biological processes. It is a derivative of 1,4-diaminobutane (putrescine), which is a polyamine involved in cellular functions such as cell growth, differentiation, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and potential therapeutic uses.

This compound has the molecular formula C4H14I2N2 and a molecular weight of approximately 236.09 g/mol. It is characterized by its high solubility in water and relatively high melting point, making it suitable for various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C4H14I2N2 |

| Molecular Weight | 236.09 g/mol |

| Melting Point | ~280°C |

| Solubility | Highly soluble in water |

This compound exerts its biological effects primarily through its interaction with polyamine pathways and ion channels:

- Polyamine Metabolism : It serves as a precursor to spermidine and spermine, which are essential for cell proliferation and differentiation. These polyamines play critical roles in stabilizing DNA structures and modulating gene expression.

- NMDA Receptor Modulation : The compound can bind to the polyamine modulatory site of NMDA (N-methyl D-aspartate) receptors, enhancing NMDA-induced currents. This modulation is crucial for synaptic plasticity and memory formation .

- Cell Proliferation : Studies indicate that this compound promotes cell growth in various cell lines, including stem cells and cancer cells .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Cell Culture Applications : It has been utilized in specialized cell culture media to support the growth of stem cells. Its presence enhances the maintenance of pluripotency and promotes differentiation into various cell types .

- Toxicological Effects : Research indicates that while this compound is generally non-toxic at low concentrations, it can exhibit hepatotoxic effects at higher doses. Acute studies have shown liver changes in animal models exposed to high concentrations .

- Stress Response Indicator : In plants, putrescine (and its derivatives) acts as an indicator of stress responses to environmental factors like drought or pollution. Supplementation with putrescine has been shown to improve stress tolerance in crops .

Case Study 1: Neuroprotective Effects

A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating polyamine levels. This suggests potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Cancer Research

In cancer research, this compound has been shown to enhance the efficacy of chemotherapeutic agents by promoting apoptosis in tumor cells while protecting normal cells from toxicity. This dual action highlights its potential as an adjunct therapy in cancer treatment .

Eigenschaften

IUPAC Name |

butane-1,4-diamine;dihydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2HI/c5-3-1-2-4-6;;/h1-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUCBFLUEBDNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN.I.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916849-52-0 | |

| Record name | 1,4-Diaminobutane Dihydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.